![molecular formula C12H9F2N3O5 B2491162 methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate CAS No. 1797156-59-2](/img/structure/B2491162.png)
methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Difluoroformamidoacetate or DFFA. It is a synthetic molecule that belongs to the category of formamidoacetates. DFFA has gained significant attention in recent years due to its potential therapeutic applications in various diseases, such as cancer, inflammation, and infectious diseases.
作用機序
The mechanism of action of DFFA is not fully understood. However, studies have shown that it can inhibit the activity of enzymes involved in inflammation and cancer progression. DFFA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in cancer progression and metastasis. Inhibition of MMPs by DFFA can potentially prevent cancer progression.
Biochemical and Physiological Effects:
DFFA has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. DFFA has also been shown to inhibit the activity of nuclear factor-κB (NF-κB), which is a transcription factor involved in the regulation of immune response and inflammation. Inhibition of NF-κB by DFFA can potentially prevent the development of inflammatory diseases.
実験室実験の利点と制限
DFFA has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in the lab. It is also stable and can be stored for long periods. DFFA has been extensively studied for its potential therapeutic applications, which makes it an attractive compound for lab experiments. However, one limitation of DFFA is that its mechanism of action is not fully understood. Further studies are needed to elucidate the exact mechanism of action of DFFA.
将来の方向性
There are several future directions for the study of DFFA. One potential application of DFFA is in the treatment of cancer. Studies have shown that DFFA can inhibit the activity of MMPs, which play a crucial role in cancer progression and metastasis. Further studies are needed to determine the efficacy of DFFA in cancer treatment. Another potential application of DFFA is in the treatment of inflammatory diseases. DFFA has been shown to inhibit the production of pro-inflammatory cytokines and the activity of NF-κB. Further studies are needed to determine the efficacy of DFFA in the treatment of inflammatory diseases. Overall, DFFA has shown great potential for therapeutic applications, and further studies are needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of DFFA involves a multi-step process that includes the reaction of 2,5-difluoro-4-nitrobenzaldehyde with cyanomethyl acetate to form 2,5-difluoro-4-nitrophenylacetonitrile. The next step involves the reaction of this intermediate product with N-formylglycine methyl ester to form the final product, DFFA. The synthesis of DFFA is a complex process that requires expertise in organic chemistry.
科学的研究の応用
DFFA has been extensively used in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. DFFA has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and viral infections.
特性
IUPAC Name |
methyl 2-[cyanomethyl-(2,5-difluoro-4-nitrobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O5/c1-22-11(18)6-16(3-2-15)12(19)7-4-9(14)10(17(20)21)5-8(7)13/h4-5H,3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLJYWDVDMCROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)C1=CC(=C(C=C1F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

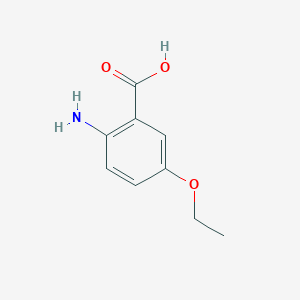
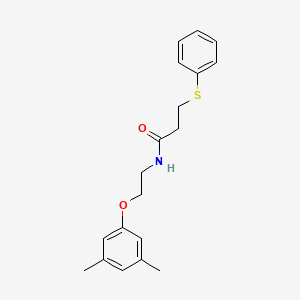

![ethyl 2-(5-methylisoxazole-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2491088.png)
![3-(4-methoxyphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2491089.png)
![5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2491091.png)
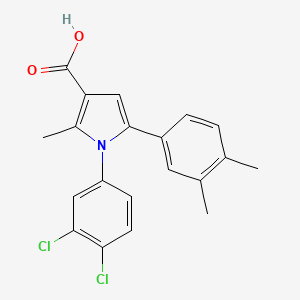

![N-(1-(1-(2-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2491094.png)
![2-Methyl-3-phenyl-5-propyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2491095.png)
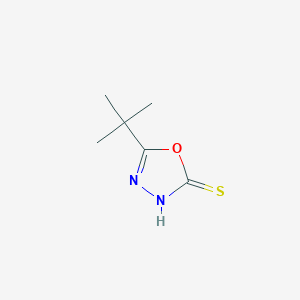
![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)
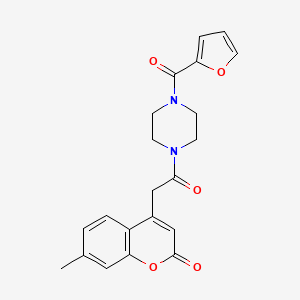
![N-[4-(2,6-Difluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2491101.png)